molecular formula C16H16N2O5S B2603495 4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid CAS No. 65019-55-8

4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid

Cat. No.: B2603495
CAS No.: 65019-55-8
M. Wt: 348.37
InChI Key: HZDGWUPMRIQILX-UHFFFAOYSA-N
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Description

4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid is a complex organic compound with the molecular formula C15H14N2O5S. It is characterized by the presence of an acetylamino group, a sulfonyl group, and a benzoic acid moiety. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonylation: The addition of a sulfonyl group to the acetylated phenyl ring.

    Coupling Reaction: The coupling of the sulfonylated acetylamino phenyl compound with a benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The acetylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfides or thiols.

Scientific Research Applications

4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)acetic acid: Similar structure but with an acetic acid moiety instead of benzoic acid.

    4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)propionic acid: Contains a propionic acid group.

Uniqueness

4-[({[4-(Acetylamino)phenyl]sulfonyl}amino)methyl]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its structure allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-[[(4-acetamidophenyl)sulfonylamino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-11(19)18-14-6-8-15(9-7-14)24(22,23)17-10-12-2-4-13(5-3-12)16(20)21/h2-9,17H,10H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDGWUPMRIQILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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